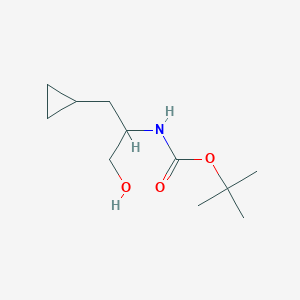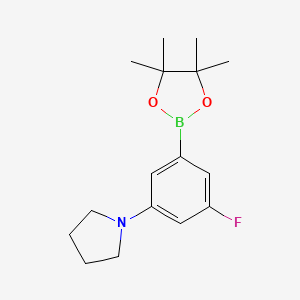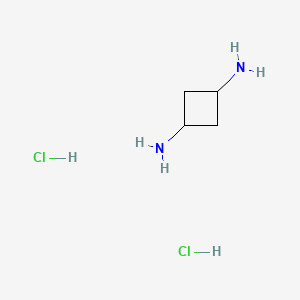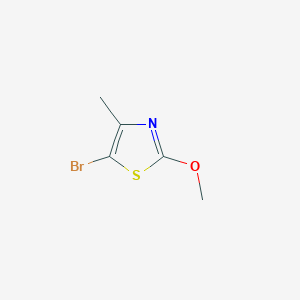
3-Fluoro-5-(pentafluorosulfur)phenylacetic acid
Descripción general
Descripción
3-Fluoro-5-(pentafluorosulfur)phenylacetic acid is a chemical compound with the CAS number 1240257-84-4 . It has a molecular weight of 280.19 and is typically stored at ambient temperature . The compound is in liquid form . It has diverse applications in scientific research, particularly in areas like drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is [3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenyl]acetic acid . The InChI code is 1S/C8H6F6O2S/c9-6-1-5(3-8(15)16)2-7(4-6)17(10,11,12,13)14/h1-2,4H,3H2,(H,15,16) .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 280.19 . The IUPAC name is [3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenyl]acetic acid , and the InChI code is 1S/C8H6F6O2S/c9-6-1-5(3-8(15)16)2-7(4-6)17(10,11,12,13)14/h1-2,4H,3H2,(H,15,16) .Aplicaciones Científicas De Investigación
Fluorinated compounds are widely used in various scientific fields . Here are some general applications of fluorinated compounds:
-
Molecular Imaging
- Fluorinated compounds are often used in molecular imaging due to the unique properties of fluorine .
- The methods of application involve the synthesis of fluorinated compounds and their incorporation into imaging agents .
- The outcomes can include enhanced image clarity and improved diagnostic accuracy .
-
Pharmaceuticals
- Fluorinated compounds are commonly used in the development of new drugs .
- The methods of application typically involve the synthesis of fluorinated compounds and their incorporation into pharmaceutical formulations .
- The outcomes can include increased drug efficacy, improved patient outcomes, and the development of new treatments for various diseases .
-
Materials Science
- Fluorinated compounds are used in materials science to create new materials with unique properties .
- The methods of application can involve the synthesis of fluorinated compounds and their incorporation into various materials .
- The outcomes can include the creation of new materials with improved properties such as increased durability, resistance to degradation, and enhanced performance .
Safety And Hazards
Propiedades
IUPAC Name |
2-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6O2S/c9-6-1-5(3-8(15)16)2-7(4-6)17(10,11,12,13)14/h1-2,4H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLGUBFCHOPNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(pentafluorosulfur)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1401309.png)

![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)


![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)